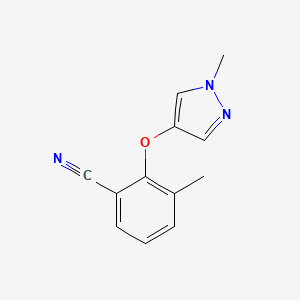
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. MPB has been studied extensively for its potential applications in cancer treatment, neurodegenerative diseases, and cardiovascular disorders.
Wirkmechanismus
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile inhibits PKC activity by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been shown to have neuroprotective effects. PKC is involved in the regulation of synaptic plasticity and memory formation. 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been found to enhance memory retention and prevent cognitive decline in animal models of Alzheimer's disease. 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. However, its use in experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
Further research is needed to fully understand the mechanisms underlying 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile's anticancer, neuroprotective, and cardioprotective effects. Additionally, the development of more potent and selective PKC inhibitors could lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile involves the reaction of 4-chloro-3-nitrobenzonitrile with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with sodium borohydride to yield 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile. The purity of the compound can be further enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been studied for its potential applications in cancer treatment. PKC is known to play a crucial role in cancer cell proliferation and survival. 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been shown to inhibit PKC activity and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been found to enhance the efficacy of chemotherapy drugs such as doxorubicin and cisplatin.
Eigenschaften
IUPAC Name |
3-methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-4-3-5-10(6-13)12(9)16-11-7-14-15(2)8-11/h3-5,7-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGAKHRMDISBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid](/img/structure/B6634513.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6634523.png)

![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)